1,9-Dimethyl-8-azaxanthin
Description
1,9-Dimethyl-8-azaxanthin is a synthetic purine-derived compound characterized by a xanthine-like backbone with structural modifications, including methyl groups at positions 1 and 9 and an aza substitution (nitrogen atom) at position 8. While direct data on this compound are sparse, its structural analogs suggest roles in modulating enzymatic activity or serving as a precursor for metal complexes (e.g., copper coordination, as seen in related purines) .
Properties
CAS No. |
2278-14-0 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |
InChI Key |
GTHVLJOZZSSHKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
Scientific Research Applications
1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.
Comparison with Similar Compounds
Key Observations:
- Substitution Effects: Methyl groups at positions 1 and 9 (as in this compound and CAS 7468-16-8) improve metabolic stability compared to unsubstituted purines.
- Physical Properties : Thio-γ-uric acid derivatives (e.g., 1-Methyl-9-allyl-8-thio-γ-uric acid) exhibit higher thermal stability (decomposition >200°C) compared to oxygenated analogs, suggesting sulfur’s role in stabilizing the lattice . Data for this compound remain uncharacterized.
- Synthetic Routes : Copper-mediated synthesis (e.g., ’s 9-deazapurine complexes) highlights methodologies applicable to aza-substituted purines. For example, adjusting pH and solvent polarity can direct substituent placement .
Functional Analogs in Xanthone Derivatives
Key Observations:
- Solubility : Xanthones with hydroxyl groups (e.g., 1,8-dihydroxy derivatives) exhibit higher aqueous solubility than fully methylated analogs, a trend likely applicable to this compound .
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